molecular formula C10H10N2O2 B11910498 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone CAS No. 94447-50-4

1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

Katalognummer: B11910498
CAS-Nummer: 94447-50-4
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: UDQCBVIXSDMNGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a hydroxy group at the 4-position and an ethanone group at the 3-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and sustainable solvents is preferred to minimize environmental impact.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which can be further functionalized for specific applications.

Wirkmechanismus

The mechanism of action of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline-based drugs inhibit epidermal growth factor receptors, which play a crucial role in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group, which confer distinct chemical properties and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Eigenschaften

CAS-Nummer

94447-50-4

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

1-(4-hydroxy-4H-quinazolin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-3-2-4-8(9)10(12)14/h2-6,10,14H,1H3

InChI-Schlüssel

UDQCBVIXSDMNGU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=NC2=CC=CC=C2C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.